3-BenZyloxy-4-methyl-5-nitro-benZoic acid methyl ester
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Overview
Description
3-BenZyloxy-4-methyl-5-nitro-benZoic acid methyl ester is an organic compound that belongs to the class of benzoic acid esters It is characterized by the presence of a benzyloxy group, a methyl group, and a nitro group attached to the benzene ring, along with a methyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-BenZyloxy-4-methyl-5-nitro-benZoic acid methyl ester typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Nitration: The nitration of 4-methylbenzoic acid to introduce the nitro group at the 5-position.
Esterification: The conversion of 4-methyl-5-nitrobenzoic acid to its methyl ester using methanol and a strong acid catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-BenZyloxy-4-methyl-5-nitro-benZoic acid methyl ester can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous sodium hydroxide.
Substitution: The benzyloxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Hydrolysis: Aqueous sodium hydroxide (NaOH) under reflux conditions.
Substitution: Various nucleophiles such as alkoxides or amines under basic conditions.
Major Products Formed
Reduction: 3-(Benzyloxy)-4-methyl-5-aminobenzoic acid methyl ester.
Hydrolysis: 3-(Benzyloxy)-4-methyl-5-nitrobenzoic acid.
Substitution: Compounds with different functional groups replacing the benzyloxy group.
Scientific Research Applications
3-BenZyloxy-4-methyl-5-nitro-benZoic acid methyl ester has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds with antimicrobial or anti-inflammatory properties.
Material Science: Utilized in the preparation of functional materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-BenZyloxy-4-methyl-5-nitro-benZoic acid methyl ester depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The presence of the nitro group can also contribute to its reactivity and potential biological activity.
Comparison with Similar Compounds
Similar Compounds
3-(Benzyloxy)-4-methylbenzoic acid methyl ester: Lacks the nitro group, which may result in different reactivity and applications.
4-Methyl-5-nitrobenzoic acid methyl ester:
3-(Benzyloxy)-5-nitrobenzoic acid methyl ester: Similar structure but with different substitution pattern, leading to variations in reactivity and applications.
Uniqueness
3-BenZyloxy-4-methyl-5-nitro-benZoic acid methyl ester is unique due to the combination of functional groups present on the benzene ring
Properties
IUPAC Name |
methyl 4-methyl-3-nitro-5-phenylmethoxybenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO5/c1-11-14(17(19)20)8-13(16(18)21-2)9-15(11)22-10-12-6-4-3-5-7-12/h3-9H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOOLNTOHCAXYOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1OCC2=CC=CC=C2)C(=O)OC)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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